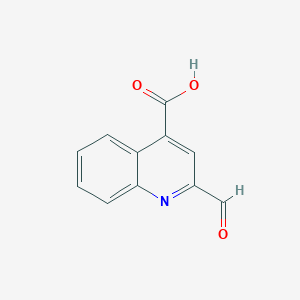
2-Formylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-formilquinolina-4-carboxílico es un compuesto aromático heterocíclico que presenta un núcleo de quinolina con grupos funcionales formilo y ácido carboxílico en las posiciones 2 y 4, respectivamente.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 2-formilquinolina-4-carboxílico se puede lograr a través de diversos métodos. Un enfoque común involucra la reacción de Pfitzinger, donde la isatina reacciona con cetonas en condiciones ácidas para formar derivados de quinolina . Otro método incluye la reacción de Doebner, que involucra la condensación de anilina, 2-nitrobenzaldehído y ácido pirúvico en presencia de un catalizador como el ácido trifluoroacético .
Métodos de producción industrial: La producción industrial de ácido 2-formilquinolina-4-carboxílico generalmente implica la aplicación a gran escala de las rutas sintéticas mencionadas anteriormente, optimizadas para obtener rendimientos y pureza más altos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-formilquinolina-4-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico.
Reducción: El grupo formilo se puede reducir a un grupo hidroximetilo.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de quinolina.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Diversos electrófilos en presencia de ácidos o bases de Lewis.
Productos principales:
Oxidación: Formación de ácido quinolina-2,4-dicarboxílico.
Reducción: Formación de ácido 2-hidroximetilquinolina-4-carboxílico.
Sustitución: Formación de diversos derivados de quinolina sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido 2-formilquinolina-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-formilquinolina-4-carboxílico, particularmente en su papel como inhibidor de la desacetilasa de histonas, implica la unión al sitio activo de la enzima, previniendo la eliminación de los grupos acetilo de las proteínas histonas. Esto lleva a una acumulación de histonas acetiladas, lo que resulta en una expresión génica alterada y la inhibición de la proliferación de células cancerosas .
Compuestos similares:
Ácido 2-fenilquinolina-4-carboxílico: Estructura similar pero con un grupo fenilo en lugar de un grupo formilo.
Ácido quinolina-4-carboxílico: Carece del grupo formilo en la posición 2.
Ácido 2-hidroxiquinolina-4-carboxílico: Contiene un grupo hidroxilo en lugar de un grupo formilo en la posición 2.
Singularidad: El ácido 2-formilquinolina-4-carboxílico es único debido a sus grupos funcionales específicos que confieren reactividad química y actividad biológica distintas. La presencia de grupos formilo y ácido carboxílico permite diversas modificaciones químicas e interacciones con objetivos biológicos, lo que lo convierte en un compuesto versátil en la química medicinal.
Comparación Con Compuestos Similares
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of a formyl group.
Quinoline-4-carboxylic acid: Lacks the formyl group at the 2 position.
2-Hydroxyquinoline-4-carboxylic acid: Contains a hydroxyl group instead of a formyl group at the 2 position.
Uniqueness: 2-Formylquinoline-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
IUPAC Name |
2-formylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-6-7-5-9(11(14)15)8-3-1-2-4-10(8)12-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFFPQBJNOEBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11899181.png)
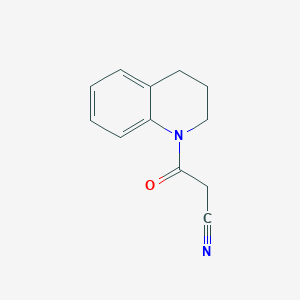
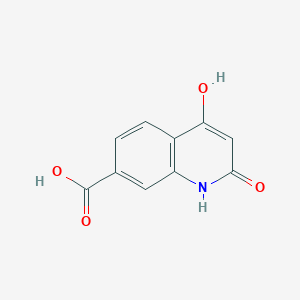

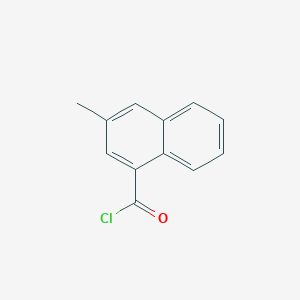

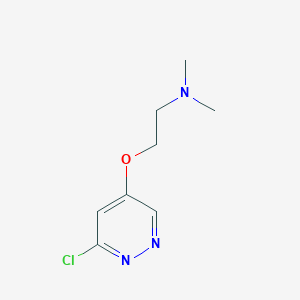
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
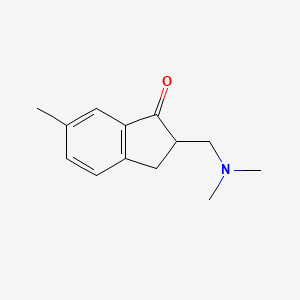
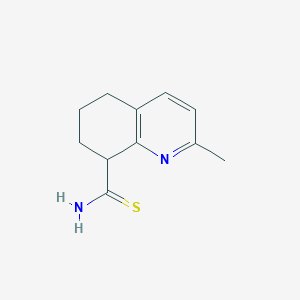
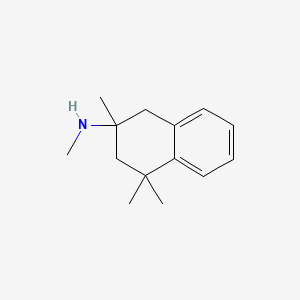
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)
